3'-Azido-2',3'-dideoxyguanosine 5'-(dihydrogen phosphate)
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Overview
Description
Preparation Methods
The synthesis of 3’-Azido-2’,3’-dideoxyguanosine 5’-(dihydrogen phosphate) involves several stepsThe final step involves the phosphorylation of the 5’ position to yield the desired compound . Industrial production methods often involve slight modifications to these procedures to optimize yield and purity .
Chemical Reactions Analysis
3’-Azido-2’,3’-dideoxyguanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include triphosphate derivatives and other nucleoside analogs . The major products formed from these reactions are typically other nucleoside analogs with modified functional groups .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of other nucleoside analogs. In biology, it is employed to study telomere biology and the mechanisms of telomerase inhibition . Additionally, it is used in the study of viral replication and the development of antiviral drugs .
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxyguanosine 5’-(dihydrogen phosphate) involves its incorporation into the DNA strand by telomerase. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand . This inhibition of telomerase activity leads to telomere shortening and ultimately, cell senescence or apoptosis . The molecular targets involved in this process include the telomerase enzyme and the telomeric DNA sequences .
Comparison with Similar Compounds
3’-Azido-2’,3’-dideoxyguanosine 5’-(dihydrogen phosphate) is unique among nucleoside analogs due to its potent telomerase inhibitory activity. Similar compounds include 3’-azido-2’,3’-dideoxyadenosine, 3’-azido-2’,3’-dideoxycytidine, and 3’-azido-2’,3’-dideoxy-6-thioguanosine . While these compounds also exhibit telomerase inhibitory activity, 3’-Azido-2’,3’-dideoxyguanosine 5’-(dihydrogen phosphate) is often more potent and selective .
Properties
CAS No. |
72189-88-9 |
---|---|
Molecular Formula |
C10H13N8O6P |
Molecular Weight |
372.23 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-azidooxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N8O6P/c11-10-14-8-7(9(19)15-10)13-3-18(8)6-1-4(16-17-12)5(24-6)2-23-25(20,21)22/h3-6H,1-2H2,(H2,20,21,22)(H3,11,14,15,19)/t4-,5+,6+/m0/s1 |
InChI Key |
RXJJJCHGURHZCO-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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